2-Bromobenzyl thiocyanate
Description
Contextualization within Organosulfur Chemistry and Halogenated Aromatic Systems
2-Bromobenzyl thiocyanate (B1210189) is a member of two important classes of organic compounds: organosulfur compounds and halogenated aromatic systems. The thiocyanate (-SCN) group is a versatile functional group in organosulfur chemistry, known for its ambidentate nature, allowing it to react through either the sulfur or nitrogen atom. This duality provides synthetic chemists with a range of possibilities for constructing complex molecules. Organic thiocyanates are recognized as valuable building blocks for efficiently accessing various sulfur-containing functional groups and molecular scaffolds. wikipedia.org
The presence of a bromine atom on the benzyl (B1604629) group places 2-bromobenzyl thiocyanate within the category of halogenated aromatic compounds. The position of the bromine atom (ortho to the thiocyanatomethyl group) influences the molecule's electronic properties and steric environment, which in turn affects its reactivity. Halogenated aromatic systems are crucial in medicinal chemistry and materials science due to the unique properties conferred by the halogen substituent, such as increased lipophilicity and the ability to form halogen bonds.
Significance as a Precursor and Intermediate in Organic Synthesis
One of the primary roles of this compound in chemical research is as a precursor and intermediate in organic synthesis. The thiocyanate group can be readily converted into other sulfur-containing functionalities or can participate in cyclization reactions to form heterocyclic compounds. wikipedia.org
A notable application is in the synthesis of 1H-2-benzothiopyrans. In one study, this compound was used as a starting material to synthesize bis(2-bromobenzylthio)acetylene, which then underwent electrophilic cyclization to yield functionalized 1H-2-benzothiopyrans. acs.org These compounds are of interest due to their potential biological properties. acs.org The synthesis typically involves the reaction of 2-bromobenzyl bromide with a thiocyanate salt. acs.org
Furthermore, the thiocyanate group can be displaced by nucleophiles, making this compound a useful substrate for introducing the 2-bromobenzyl moiety into various molecular frameworks. Research has also explored its use in the synthesis of other complex molecules, including derivatives with potential applications in medicinal chemistry. For instance, allylic thiocyanates bearing a 2-bromophenyl group have shown promising antitubercular activity. nih.gov
| Property | Value | Source |
| Boiling Point | 113 °C at 0.1 mbar | acs.org |
| Refractive Index (n²⁰D) | 1.6102 | acs.org |
This table displays key physical properties of this compound.
Overview of Academic Research Trajectories for the Compound
Academic research involving this compound has primarily focused on its synthetic utility. Early research often centered on fundamental reaction chemistry, exploring its reactivity with various reagents and its potential to form new chemical bonds. acs.org
More recent research has shifted towards its application in the synthesis of biologically active molecules and functional materials. For example, research into allylic thiocyanates has highlighted the potent antimicrobial activity of compounds containing the 2-bromophenyl moiety against various pathogens, including Mycobacterium tuberculosis. nih.govnih.gov This has opened up avenues for the development of new therapeutic agents.
Additionally, the compound serves as a model substrate for studying reaction mechanisms and the influence of substituent effects on reactivity. The interplay between the bromo and thiocyanate groups provides a rich platform for investigating electronic and steric effects in organic reactions. The development of new synthetic methodologies, such as multicomponent reactions involving thiocyanates, continues to expand the toolkit available to organic chemists for constructing complex molecular architectures. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-bromophenyl)methyl thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSKEFAAWTZQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 2 Bromobenzyl Thiocyanate
Direct Synthetic Routes
Direct synthetic routes to 2-Bromobenzyl thiocyanate (B1210189) involve the introduction of the thiocyanate group in a single key step from an immediate precursor. These methods are often favored for their efficiency and straightforwardness.
Nucleophilic Substitution Reactions for Thiocyanate Introduction
The most conventional and widely employed method for synthesizing 2-Bromobenzyl thiocyanate is through the nucleophilic substitution reaction of a 2-bromobenzyl halide with a thiocyanate salt. This reaction leverages the electrophilic nature of the benzylic carbon and the nucleophilicity of the ambident thiocyanate ion (SCN⁻).
The precursor, typically 2-bromobenzyl bromide, is treated with an alkali metal thiocyanate, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN). The reaction is generally conducted in a polar aprotic solvent, such as acetone (B3395972) or acetonitrile, to facilitate the dissolution of the salt and promote the Sₙ2 mechanism. One highly efficient variation of this method involves using silica-supported KSCN, which reacts with 2-bromobenzyl bromide in the absence of a solvent. This solid-phase approach allows for simple purification by extracting the product with toluene, yielding this compound in near-quantitative amounts (96%). acs.org
To enhance reaction rates and yields, particularly in biphasic systems, phase-transfer catalysts (PTCs) can be employed. researchgate.net These catalysts, such as quaternary ammonium (B1175870) salts or polyethylene (B3416737) glycol (PEG)-based systems, facilitate the transfer of the thiocyanate anion from the aqueous or solid phase to the organic phase where the benzyl (B1604629) halide is dissolved. researchgate.net Similarly, ion-exchange resins loaded with thiocyanate ions have been used to convert benzyl halides to their corresponding thiocyanates with high yield and selectivity. researchgate.net While alkali metal thiocyanates are common, other salts like zinc thiocyanate, Zn(SCN)₂, have also been used, especially in microwave-assisted syntheses, to accelerate the reaction and afford excellent yields of the target thiocyanate with minimal formation of the isothiocyanate isomer. tandfonline.com
Table 1: Conditions for Nucleophilic Substitution Synthesis of Benzyl Thiocyanates This interactive table summarizes various reported conditions for the synthesis of benzyl thiocyanates via nucleophilic substitution.
| Precursor | Reagent | Catalyst/Support | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|---|
| 2-Bromobenzyl bromide | KSCN | Silica Gel (SiO₂) | None (Solid Phase) | Room Temp | 96% | acs.org |
| Benzyl Halide | NH₄SCN | PEG-DIL-MnCl₄ | Water | 100°C | High | researchgate.net |
| Benzyl Chloride | Thiocyanate Ion | Ion-Exchange Resin | Non-water-miscible | Optimized | High | researchgate.net |
| Benzyl Halides | Zn(SCN)₂ | None | Chloroform | Microwave | Excellent | tandfonline.com |
Thiocyanation of Activated Aromatic Substrates
More recent advancements in synthetic chemistry have enabled the direct thiocyanation of C(sp³)–H bonds at the benzylic position, offering a more atom-economical route that avoids the pre-functionalization of the starting material. chinesechemsoc.org In this context, the substrate would be 2-bromotoluene (B146081). These methods typically involve radical processes or transition-metal catalysis.
One notable method employs a copper-catalyzed radical relay system for the thiocyanation of benzylic C–H bonds in various substituted toluenes. chinesechemsoc.org Another approach utilizes a radical initiator like azobisisobutyronitrile (AIBN) to mediate the direct thiocyanation of benzylic compounds with N-thiocyanatosaccharin as the thiocyanate source. rsc.orgresearchgate.net This method has been shown to be effective, though the presence of halides on the aromatic ring can lead to reduced yields. researchgate.net Furthermore, electrochemical methods have been developed for the site-selective thiocyanation of benzylic C–H bonds under mild conditions, presenting a green alternative to traditional chemical oxidants. researchgate.net These advanced strategies represent the frontier of thiocyanate synthesis, providing direct access from readily available hydrocarbon precursors. rsc.org
Indirect Synthesis and Precursor Modifications
Indirect routes involve multiple synthetic steps, often starting from less functionalized precursors or involving the transformation of related chemical groups.
Conversion from Halogenated Benzyl Precursors
This pathway is fundamentally a two-step process that begins with a readily available starting material like 2-bromotoluene.
Precursor Synthesis : The first step is the synthesis of the key intermediate, 2-bromobenzyl bromide. This is typically achieved through a free-radical bromination reaction at the benzylic position of 2-bromotoluene. Common reagents for this transformation include N-Bromosuccinimide (NBS) with a radical initiator or light, or systems like hydrogen peroxide and hydrogen bromide (H₂O₂–HBr) under light irradiation, which serve as a source of bromine radicals. researchgate.net
Thiocyanate Formation : The resulting 2-bromobenzyl bromide is then converted to this compound using the nucleophilic substitution methods detailed in Section 2.1.1. acs.org
This multi-step approach is valuable when 2-bromobenzyl bromide is not commercially available or when a specific synthetic sequence is required.
Derivatization from Related Isothiocyanates
Benzyl thiocyanates and their corresponding isomers, benzyl isothiocyanates, are often formed together in synthesis. The thiocyanate ion is an ambident nucleophile, meaning it can attack via the sulfur atom to form the thiocyanate (R-SCN) or via the nitrogen atom to form the isothiocyanate (R-NCS). The R-SCN product is typically the kinetic product, favored under milder conditions, while the R-NCS isomer is the more thermodynamically stable product and its formation is favored by higher temperatures, polar solvents, and certain reagents like trimethylsilyl (B98337) isothiocyanate. tandfonline.comoup.com
While the isomerization of benzyl thiocyanate to the more stable benzyl isothiocyanate is well-documented, the reverse reaction—the conversion of a benzyl isothiocyanate to a benzyl thiocyanate—is not a standard synthetic strategy. oup.com The isothiocyanate is generally considered a common, and sometimes desired, byproduct rather than a precursor for the thiocyanate. tandfonline.com Therefore, controlling the initial nucleophilic substitution reaction to selectively produce the thiocyanate is the preferred approach.
Advanced and Catalytic Approaches for Analogues and Related Compounds
The synthesis of this compound analogues and related compounds has benefited significantly from the development of advanced and catalytic methodologies. These approaches aim to improve efficiency, selectivity, and environmental friendliness compared to traditional methods.
Key advanced strategies include:
Direct C-H Functionalization : As discussed in section 2.1.2, methods that directly convert a benzylic C-H bond to a C-SCN bond are at the forefront of synthetic innovation. Copper-catalyzed systems, in particular, show broad substrate scope and good functional group tolerance, allowing for the late-stage functionalization of complex molecules. chinesechemsoc.org
Photoredox and Electrochemical Catalysis : The use of light or electricity to drive chemical reactions offers mild and controlled conditions for thiocyanation. researchgate.net Electrochemical methods can achieve high site-selectivity for benzylic C-H bonds without the need for stoichiometric chemical oxidants. researchgate.net
Novel Phase-Transfer Catalysis : The development of specialized catalysts, such as dicationic ionic liquid-based systems, allows for nucleophilic substitution reactions to be performed in environmentally benign solvents like water, with high efficiency and easy catalyst recycling. researchgate.net
Mechanochemistry : Ball-milling techniques have been applied to the thiocyanation of various aromatic compounds. nih.govacs.org This solvent-free method offers short reaction times and represents a greener alternative to solution-phase synthesis. nih.gov
These advanced approaches are crucial for expanding the chemical space of thiocyanate-containing molecules and for developing more sustainable synthetic processes.
Table of Compounds Mentioned
| Compound Name | Chemical Formula | Role/Mention |
|---|---|---|
| This compound | C₈H₆BrNS | Target Compound |
| 2-Bromobenzyl bromide | C₇H₆Br₂ | Precursor |
| 2-Bromobenzyl chloride | C₇H₆BrCl | Precursor |
| 2-Bromotoluene | C₇H₇Br | Precursor |
| Potassium thiocyanate | KSCN | Reagent |
| Sodium thiocyanate | NaSCN | Reagent |
| Zinc thiocyanate | Zn(SCN)₂ | Reagent |
| Ammonium thiocyanate | NH₄SCN | Reagent |
| Trimethylsilyl isothiocyanate | C₄H₉NSSi | Reagent |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Reagent |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | Reagent (Initiator) |
| N-thiocyanatosaccharin | C₈H₄N₂O₃S₂ | Reagent |
| Benzyl isothiocyanate | C₈H₇NS | Isomer/Byproduct |
| Toluene | C₇H₈ | Substrate Class |
| Aniline | C₆H₇N | Substrate Class |
Copper-Catalyzed Oxidative Cross-Coupling Methods
A highly effective strategy for the synthesis of benzyl thiocyanates involves the copper-catalyzed direct thiocyanation of benzylic C(sp³)–H bonds. This method, which utilizes a radical relay mechanism, is notable for its broad substrate scope and excellent selectivity for the benzylic position. chinesechemsoc.orgchinesechemsoc.org The reaction typically proceeds at room temperature and can be performed with the benzylic substrate as the limiting reagent. chinesechemsoc.org
The general catalytic system employs a copper salt, such as copper(I) acetate (B1210297) (CuOAc), in combination with a specific ligand. chinesechemsoc.org An oxidant, N-fluorobenzenesulfonimide (NFSI), and a thiocyanate source, (trimethylsilyl)isothiocyanate (TMSNCS), are essential reagents in this transformation. chinesechemsoc.org The reaction is believed to proceed through a hydrogen atom transfer (HAT) process, generating an achiral benzylic radical. This radical then undergoes asymmetric C(sp³)–CN bond formation upon reaction with a chiral copper catalyst, although the focus here is on the non-enantioselective variant for thiocyanation. researchgate.net
Research has demonstrated the successful thiocyanation of a wide array of substituted toluenes and other alkylarenes. chinesechemsoc.orgchinesechemsoc.org The method shows remarkable tolerance for various functional groups, including halides, ethers, and esters, making it suitable for late-stage functionalization of complex molecules. chinesechemsoc.org For instance, substrates containing chloride and acetate groups have been successfully thiocyanated at the benzylic position exclusively. chinesechemsoc.org
While the direct thiocyanation of 2-bromotoluene to yield this compound has not been explicitly detailed in the reviewed literature, the successful application of this method to other ortho-substituted and halogen-containing substrates provides strong evidence for its feasibility. The reaction's insensitivity to steric hindrance and electronic effects, highlighted by the successful thiocyanation of various ortho-substituted toluenes, supports this potential application. chinesechemsoc.orgchinesechemsoc.org
| Substrate | Product | Yield (%) |
|---|---|---|
| Toluene | Benzyl thiocyanate | 75 |
| o-Xylene | 2-Methylbenzyl thiocyanate | 81 |
| p-Chlorotoluene | 4-Chlorobenzyl thiocyanate | 85 |
| p-Fluorotoluene | 4-Fluorobenzyl thiocyanate | 84 |
| p-Methylanisole | 4-Methoxybenzyl thiocyanate | 56 |
| 1-Methylnaphthalene | 1-Naphthylmethyl thiocyanate | 72 |
| Ethylbenzene | 1-Phenylethyl thiocyanate | 96 |
Reaction Conditions: Typically CuOAc (2 mol%), Ligand (2.4 mol%), NFSI (1.5 equiv.), TMSNCS (1.5 equiv.), Substrate (0.5 mmol) in 1,1,2,2-tetrachloroethane (B165197) (TCE) at room temperature for 12 hours. chinesechemsoc.org
Electrosynthetic Pathways for Thiocyanate Derivatives
Electrosynthesis has emerged as a powerful and green alternative for the formation of C-S bonds, often avoiding the need for chemical oxidants and proceeding under mild conditions. nih.govacs.org Electrochemical methods can be applied to the thiocyanation of various organic substrates, including the direct functionalization of C-H bonds.
The core principle of electrosynthesis in this context is the anodic oxidation of a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), to generate a thiocyanate radical (SCN•) or the dithiocyanogen molecule ((SCN)₂). researchgate.net This reactive species can then engage with the organic substrate to form the desired thiocyanated product.
While a specific protocol for the electrosynthesis of this compound is not prominently reported, related transformations suggest its viability. For instance, researchers have reported the site-selective electrochemical thiocyanation of benzylic C(sp³)-H bonds, highlighting the potential for direct conversion of precursors like 2-bromotoluene. researchgate.net Such methods are advantageous due to the use of readily available starting materials and can lead to high product yields. researchgate.net
Another potential electrosynthetic route could involve the nucleophilic substitution of a 2-bromobenzyl halide. The electrochemical reduction of benzyl halides is a known process, and in the presence of a thiocyanate source, a substitution reaction could be envisaged. acs.org The electrochemical reduction of substituted benzyl thiocyanates has also been studied, indicating that the benzyl thiocyanate moiety is electrochemically active, which is a relevant consideration for reaction design and product stability under electrolytic conditions. nih.gov
Electrochemical approaches have been successfully used for the thiocyanation of other aromatic systems, such as anilines, phenols, and enaminones, demonstrating the versatility of this strategy. acs.orgrsc.org These processes often proceed without transition-metal catalysts and external electrolytes, enhancing their environmental credentials. rsc.org
| Substrate Type | Precursor Example | Thiocyanating Agent | Key Feature | Reference |
|---|---|---|---|---|
| Enaminones | Aryl enaminone | NH₄SCN | Stereoselective C-H thiocyanation | rsc.org |
| Anilines/Phenols | Substituted anilines | NH₄SCN | Regioselective C-H thiocyanation | nih.govacs.org |
| Benzylic C-H | Alkylarenes | Not specified | Site-selective C(sp³)-H thiocyanation | researchgate.net |
| Pyrazoles | 5-Aminopyrazoles | NH₄SCN | Anodic C-H thiocyanation | researchgate.net |
The development of a specific electrosynthetic protocol for this compound would likely build upon these foundational studies, optimizing parameters such as electrode material, solvent, supporting electrolyte, and current density to achieve efficient conversion of either 2-bromotoluene or a 2-bromobenzyl halide.
Chemical Reactivity and Transformation Pathways of 2 Bromobenzyl Thiocyanate
Fundamental Reaction Mechanisms
Nucleophilic Substitution Reactions (e.g., SN2 at the Benzylic Position)
2-Bromobenzyl thiocyanate (B1210189) readily participates in nucleophilic substitution reactions, primarily at the electrophilic benzylic carbon. The most prevalent mechanism for this transformation is the SN2 (Substitution Nucleophilic Bimolecular) reaction. quora.comorganic-chemistry.org In this concerted, single-step process, a nucleophile attacks the carbon atom bonded to the bromine, while the bromide ion, a good leaving group, departs simultaneously. masterorganicchemistry.com
The SN2 mechanism is characterized by a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.com This leads to an inversion of stereochemistry at the reaction center if it is chiral. organic-chemistry.orgmasterorganicchemistry.com The rate of the SN2 reaction is dependent on the concentrations of both the substrate (2-Bromobenzyl thiocyanate) and the nucleophile. vanderbilt.edu
The reactivity of the benzylic position is enhanced due to the stability of the transition state, which is influenced by the adjacent benzene (B151609) ring. Primary benzylic halides, such as in this compound, are particularly susceptible to SN2 reactions. quora.comkhanacademy.org
Common nucleophiles that react with this compound via the SN2 mechanism include:
Thiocyanate ion (SCN⁻): In some synthetic procedures, an excess of a thiocyanate salt is used, which can lead to further reactions or act as the primary nucleophile in the formation of the compound itself from 2-bromobenzyl bromide.
Amines: Can displace the thiocyanate group to form the corresponding benzylamines.
Alcohols and Alkoxides: React to form benzyl (B1604629) ethers. quora.com
Cyanide ion (CN⁻): Can be used to introduce a nitrile group. vanderbilt.edu
The choice of solvent is crucial for SN2 reactions. Polar aprotic solvents like acetone (B3395972), acetonitrile, and dimethylformamide (DMF) are typically favored as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus preserving its reactivity. vanderbilt.edu
Electrophilic Aromatic Substitution Potentials
The benzene ring of this compound is deactivated towards electrophilic aromatic substitution (EAS) due to the presence of the bromine atom. Bromine is an ortho-, para-directing deactivator, meaning it withdraws electron density from the ring through its inductive effect, making the ring less reactive towards electrophiles. However, it can direct incoming electrophiles to the positions ortho and para to itself through resonance effects.
In the case of this compound, the bromine atom is at the C2 position. This deactivates the aromatic ring, making electrophilic substitution less favorable compared to an unsubstituted benzene ring. acs.org The presence of the bromobenzyl group further influences the regioselectivity of any potential EAS reactions. For instance, in related brominated aromatic compounds, electrophilic attack is directed to specific positions based on the combined electronic effects of the substituents. conicet.gov.ar
While less common than nucleophilic substitution at the benzylic position, EAS reactions could potentially occur under forcing conditions with strong electrophiles. The substitution pattern would be influenced by both the deactivating bromo group and the benzylthiocyanate group.
Cyclization and Ring-Forming Reactions
Intramolecular Cyclization Pathways for Heterocyclic Systems
This compound is a valuable precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. These reactions often involve the nucleophilic character of the sulfur atom or the nitrogen atom of the thiocyanate group attacking an electrophilic center within the same molecule.
One notable example is the formation of thiazolidinone derivatives. In a multi-step synthesis, the thiocyanate group can be introduced and subsequently participate in an intramolecular cyclization. For instance, amides derived from related bromo-acids can undergo intramolecular nucleophilic substitution of the bromine by the thiocyanate ion to form 2-imino-thiazolidin-4-ones. mdpi.org
Another pathway involves the reaction of α-thiocyanate ketones with other reagents to form complex heterocyclic structures. For example, α-thiocyanate ketones can react with pyrazol-5-amines in a cascade reaction involving nucleophilic addition and a 5-exo-trig cyclization to form thiazole (B1198619) intermediates. nih.gov These intermediates can then undergo further reactions to yield fused heterocyclic systems like pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidines. nih.gov
The reactivity of the thiocyanate group makes it a versatile functional group for constructing diverse heterocyclic scaffolds. mdpi.orgnih.gov
Formation of Sulfur-Containing Fused Ring Structures (e.g., Benzothiopyrans)
This compound can be utilized in the synthesis of sulfur-containing fused ring structures, such as benzothiopyrans. One synthetic route involves the conversion of this compound into bis(2-bromobenzylthio)acetylene. acs.org This intermediate can then undergo an electrophilically induced ring closure to form substituted 1H-2-benzothiopyrans. acs.org
The general strategy involves the reaction of an acetylene (B1199291) derivative with an electrophile, which triggers an intramolecular cyclization onto the aromatic ring. The presence of the bromine atom on the benzene ring of the starting material deactivates the ring towards this electrophilic cyclization. acs.org However, this methodology provides access to benzothiopyrans with specific substitution patterns that can be further derivatized. acs.org
Redox Chemistry and Functional Group Interconversions
The functional groups present in this compound, namely the thiocyanate group and the bromo-substituted benzyl moiety, can undergo various redox reactions and functional group interconversions.
The thiocyanate group itself can be involved in redox processes. For instance, thiocyanate (SCN⁻) can be oxidized by species like hypochlorous acid (HOCl). nih.gov While this specific reaction relates to the ion, the sulfur atom in organothiocyanates retains redox activity.
More commonly, the thiocyanate group serves as a versatile handle for functional group interconversions. ic.ac.uk These transformations are crucial in organic synthesis for introducing different functionalities into a molecule. Key interconversions include:
Reduction to Thiols: The thiocyanate group can be reduced to the corresponding thiol (-SH). This is a common transformation that provides access to a different class of organosulfur compounds.
Conversion to Other Sulfur-Containing Groups: The thiocyanate can be a precursor for other sulfur functionalities.
Displacement Reactions: As discussed under nucleophilic substitution, the thiocyanate group can be displaced by various nucleophiles, leading to a wide range of derivatives. vanderbilt.edu
The benzylic position can also be subject to oxidation. For example, benzylic carbons can be oxidized to carboxylic acids under certain conditions.
The following table summarizes some key functional group interconversions involving thiocyanates:
| Starting Functional Group | Reagent(s) | Product Functional Group | Reaction Type |
| Thiocyanate (-SCN) | Reducing agents (e.g., LiAlH₄) | Thiol (-SH) | Reduction |
| Thiocyanate (-SCN) | Nucleophiles (e.g., amines, alkoxides) | Amines, Ethers, etc. | Nucleophilic Substitution |
| Alcohol (-OH) | Sulfonyl chloride, then NaX (X=Cl, Br, I) | Halide (-X) | Substitution (via sulfonate ester) |
| Halide (-X) | KCN | Nitrile (-CN) | Nucleophilic Substitution |
These interconversions highlight the synthetic utility of this compound as a building block in the preparation of more complex molecules. ic.ac.ukmit.edu
Oxidation Reactions of the Thiocyanate Moiety
The oxidation of the thiocyanate group (-SCN) in organothiocyanates can lead to a variety of products, primarily sulfonic acids or their derivatives, depending on the strength of the oxidizing agent and the reaction conditions. While specific studies on the oxidation of this compound are not extensively detailed in the cited literature, the reactivity can be inferred from the general behavior of thiocyanates and related organosulfur compounds.
Strong oxidizing agents, such as potassium permanganate (B83412) or hydrogen peroxide, are commonly employed for the oxidation of the sulfur atom in thiocyanates. The oxidation process typically involves the cleavage of the sulfur-carbon bond and the carbon-nitrogen bond of the thiocyanate moiety. This transformation would likely convert the thiocyanate group into a sulfonic acid group (-SO₃H), yielding 2-bromobenzylsulfonic acid.
Simultaneously, the benzylic methylene (B1212753) group (-CH₂-) of this compound is also susceptible to oxidation, particularly under harsh conditions. khanacademy.org Powerful oxidizing agents can oxidize the benzylic position to a carboxylic acid. khanacademy.org Therefore, depending on the reaction conditions, the oxidation of this compound could potentially yield 2-bromobenzoic acid as a co-product or even the primary product if the benzylic position is more reactive than the thiocyanate group under the chosen conditions.
The following table summarizes potential oxidation reactions:
| Oxidizing Agent | Potential Product(s) | Reaction Type |
| Potassium Permanganate | 2-Bromobenzylsulfonic acid, 2-Bromobenzoic acid | Oxidation of thiocyanate and benzylic carbon |
| Hydrogen Peroxide | 2-Bromobenzylsulfonic acid | Oxidation of thiocyanate |
Reduction Pathways Leading to Thiol Derivatives
The reduction of organic thiocyanates is a fundamental transformation for the synthesis of thiols (mercaptans). A particularly effective method for this conversion involves the use of an alkali metal, such as sodium, dissolved in liquid ammonia (B1221849). google.com This process selectively cleaves the carbon-sulfur bond of the thiocyanate group to form the corresponding thiol. google.com
When applied to this compound, this reduction pathway is expected to yield 2-bromobenzyl mercaptan. The reaction proceeds by the addition of small pieces of sodium metal to a solution of the thiocyanate in liquid ammonia at low temperatures (around -33 °C). google.com The persistence of a blue color in the solution indicates the completion of the reaction. google.com The resulting thiol can then be isolated after the evaporation of ammonia and neutralization. google.com
While other chemical reduction methods exist, such as using zinc and hydrochloric acid, they are often reported to be slower and less efficient. google.com Catalytic hydrogenation has also been noted to give poor yields in some cases. google.com The sodium-in-ammonia method, however, is presented as a broadly applicable and high-yield process for converting organic thiocyanates to their thiol derivatives. google.com
The following table outlines the reduction of this compound:
| Reagents | Product | Reaction Type |
| Sodium, Liquid Ammonia | 2-Bromobenzyl mercaptan | Reduction of thiocyanate to thiol |
Reactivity with Specific Nucleophiles and Electrophiles
The chemical behavior of this compound is characterized by its reactivity towards both nucleophiles and electrophiles, owing to the presence of the electrophilic benzylic carbon and the versatile thiocyanate group.
Reactivity with Nucleophiles:
The benzylic position of this compound is susceptible to nucleophilic attack, leading to the displacement of the thiocyanate anion (NCS⁻). This reactivity is a cornerstone of its synthetic utility.
A documented example involves the reaction of this compound with the acetylide anion, a potent carbon-based nucleophile. acs.org When treated with sodium acetylide in liquid ammonia, this compound undergoes a substitution reaction to form bis(2-bromobenzylthio)acetylene in a 62% yield. acs.org This reaction demonstrates the displacement of the thiocyanate group by the acetylide nucleophile, which then reacts with a second molecule of the starting material.
The thiocyanate group itself can be attacked by nucleophiles at the carbon atom, although displacement at the benzylic carbon is more common for strong nucleophiles. The compound's reactivity with various nucleophiles allows for the synthesis of diverse derivatives. For instance, reactions with amines (N-nucleophiles) or alkoxides (O-nucleophiles) can lead to the formation of new carbon-nitrogen or carbon-oxygen bonds at the benzylic position, respectively. chemicalpapers.com
Reactivity with Electrophiles:
While this compound itself is not typically reactive towards electrophiles at the thiocyanate group, its derivatives can undergo electrophilic reactions. The product from the reaction with sodium acetylide, bis(2-bromobenzylthio)acetylene, serves as a key intermediate for electrophilic cyclization. acs.org
This acetylene derivative reacts rapidly with electrophiles such as iodine monochloride or bromine at low temperatures (-70 °C) in a methanol/chloroform mixture. acs.org This reaction proceeds via an electrophilic attack on the carbon-carbon triple bond, leading to a vinyl cation intermediate which then undergoes cyclization to form a substituted 1H-2-benzothiopyran. acs.org The use of iodine monochloride generally results in higher yields compared to bromine. acs.org
The following table summarizes these specific reactions:
| Reactant(s) | Reagent(s) / Conditions | Product(s) | Reaction Type |
| This compound | Sodium acetylide, Liquid ammonia | Bis(2-bromobenzylthio)acetylene | Nucleophilic Substitution |
| Bis(2-bromobenzylthio)acetylene | Iodine monochloride, Methanol/Chloroform, -70 °C | Substituted 1H-2-Benzothiopyran | Electrophilic Cyclization |
Advanced Spectroscopic and Structural Elucidation of 2 Bromobenzyl Thiocyanate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the structure and chemical environment within the molecule.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling, respectively. In 2-bromobenzyl thiocyanate (B1210189), the spectrum is characterized by signals for the benzylic methylene (B1212753) protons and the four aromatic protons on the ortho-substituted ring. The methylene protons (CH₂) adjacent to the electron-withdrawing thiocyanate group and the aromatic ring appear as a distinct singlet, as they have no adjacent protons to couple with. acs.org The four protons on the benzene (B151609) ring appear in the aromatic region, with their specific shifts and coupling patterns determined by their position relative to the bromine atom and the benzylthiocyanate substituent. A published ¹H NMR spectrum reports the methylene protons at a chemical shift of δ 4.23 ppm (singlet), with the aromatic protons appearing between δ 7.21 and 7.61 ppm. acs.org
Table 1: ¹H NMR Spectroscopic Data for 2-Bromobenzyl Thiocyanate Data sourced from a study in The Journal of Organic Chemistry. acs.org
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 4.23 | s (singlet) | 2H | -CH₂-SCN |
| 7.21 | d (doublet) | 1H | Aromatic H |
| 7.33 | t (triplet) | 1H | Aromatic H |
| 7.41 | t (triplet) | 1H | Aromatic H |
| 7.61 | d (doublet) | 1H | Aromatic H |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect signals for the methylene carbon, the thiocyanate carbon, and the six aromatic carbons (four of which are unique due to symmetry). The chemical shift of the thiocyanate carbon (–SCN) is particularly noteworthy and typically appears around 110-115 ppm. nih.gov The benzylic carbon signal is influenced by its attachment to the aromatic ring and the sulfur atom. The aromatic carbons show distinct signals, with the carbon atom bonded to the bromine (C-Br) being significantly influenced by the halogen's electronegativity and heavy atom effect. In a related compound, bis(2-bromobenzylthio)acetylene, the benzylic carbon (Ar-CH₂) appears at δ 41.66 ppm, and the aromatic carbons resonate in the range of δ 124.42 to 135.61 ppm. acs.org
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ) ppm | Notes |
|---|---|---|
| -C H₂-SCN | 35-45 | Based on related structures like bis(2-bromobenzylthio)acetylene. acs.org |
| -SC N | 110-115 | Characteristic range for thiocyanate carbons. nih.gov |
| Aromatic C-H | 127-133 | Typical range for substituted benzene rings. |
| Aromatic C-Br | ~124 | Carbon directly attached to bromine. |
| Aromatic C-CH₂ | ~135 | Quaternary carbon attached to the methylene group. |
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning complex spectra and revealing intricate structural details. nih.govdokumen.pub
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically on adjacent carbons). uvic.ca A COSY spectrum of this compound would show cross-peaks connecting the signals of adjacent protons on the aromatic ring, confirming their connectivity and aiding in the assignment of their specific positions. It would not show any correlation for the benzylic CH₂ protons as they are an isolated spin system.
HETCOR (Heteronuclear Correlation) / HMQC/HSQC: These experiments correlate proton signals with the signals of directly attached carbons. uvic.ca For this compound, a HETCOR (or its more sensitive modern variants like HMQC or HSQC) spectrum would show a cross-peak connecting the ¹H signal of the methylene protons (at ~4.23 ppm) to the ¹³C signal of the methylene carbon (at ~35-45 ppm). researchgate.netmcmaster.ca It would likewise correlate each aromatic proton signal with its directly bonded aromatic carbon signal, providing definitive C-H assignments. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) measures m/z values to several decimal places, allowing for the determination of a molecule's exact mass. bioanalysis-zone.comlarancelab.com This precision makes it possible to determine the elemental formula of a compound. The molecular formula of this compound is C₈H₆BrNS. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ³²S), its monoisotopic mass can be calculated with high precision. This allows for unambiguous differentiation from other compounds that may have the same nominal mass but a different elemental composition. bioanalysis-zone.com HRMS analysis of derivatives has been successfully used to confirm their calculated elemental compositions. rsc.orgbeilstein-journals.org
Table 3: Calculated Exact Mass for this compound
| Formula | Isotope | Exact Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| C₈ | ¹²C | 12.000000 | 96.000000 |
| H₆ | ¹H | 1.007825 | 6.046950 |
| Br₁ | ⁷⁹Br | 78.918337 | 78.918337 |
| N₁ | ¹⁴N | 14.003074 | 14.003074 |
| S₁ | ³²S | 31.972071 | 31.972071 |
| Total | 226.940432 |
In mass spectrometry, molecules often fragment in predictable ways upon ionization. Analyzing these fragmentation patterns provides a fingerprint that helps to confirm the compound's structure. fiveable.melibretexts.org
For this compound, several key fragmentation pathways can be predicted:
Benzyl (B1604629) Cleavage: A common fragmentation pathway for benzyl compounds is the cleavage of the bond between the benzyl group and the rest of the molecule. fiveable.me This would result in the formation of the stable 2-bromobenzyl cation. Due to the presence of bromine's two major isotopes (⁷⁹Br and ⁸¹Br), this fragment would appear as a characteristic pair of peaks.
Loss of Thiocyanate: The molecular ion could lose the thiocyanate radical (·SCN) or hydrogen thiocyanate (HSCN).
Tropylium (B1234903) Ion Formation: Benzyl compounds can rearrange to form a highly stable tropylium ion (C₇H₇⁺) or, in this case, a bromotropylium ion. fiveable.me
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|---|
| 227 / 229 | 229 / 231 | [M]⁺ | [C₈H₆BrNS]⁺ | Molecular ion peak, showing isotopic pattern for one bromine atom. |
| 170 / 172 | 172 / 174 | [M - SCN]⁺ | [C₇H₆Br]⁺ | Loss of the thiocyanate group, formation of 2-bromobenzyl cation. raco.cat |
| 169 / 171 | 171 / 173 | [M - HSCN]⁺ | [C₇H₅Br]⁺ | Loss of hydrogen thiocyanate. |
| 90 | 90 | [C₇H₆]⁺ | [C₇H₆]⁺ | Loss of Br and SCN. |
| 58 | 58 | [SCN]⁺ | [SCN]⁺ | Thiocyanate cation. |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov It is an excellent method for identifying the presence of specific functional groups, as each group has characteristic absorption frequencies. nih.govresearchgate.net
For this compound, the most prominent and diagnostic feature in its vibrational spectrum is the stretching vibration of the thiocyanate group (–S–C≡N). rsc.org
C≡N Stretch: The nitrile stretch of the thiocyanate group gives rise to a strong, sharp absorption band in the IR spectrum, typically in the range of 2140-2175 cm⁻¹. scispace.com This band's exact position is sensitive to the electronic environment, making it a useful probe. rsc.orgresearchgate.net
C-S Stretch: The carbon-sulfur single bond stretch is generally weaker and appears in the fingerprint region, typically between 600-800 cm⁻¹.
Aromatic Vibrations: The spectrum will also display characteristic bands for the ortho-disubstituted benzene ring. These include C-H stretching vibrations above 3000 cm⁻¹, C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations between 735-770 cm⁻¹ for ortho substitution. researchgate.net
C-Br Stretch: The carbon-bromine stretch appears at low frequencies, typically in the 500-600 cm⁻¹ range.
The combined use of IR and Raman spectroscopy can provide complementary information, as some vibrational modes may be more active in one technique than the other. jasco-global.com
Table 5: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C≡N Stretch (Thiocyanate) | 2140 - 2175 | Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-H Out-of-Plane Bend | 735 - 770 | Strong |
| C-S Stretch | 600 - 800 | Weak to Medium |
| C-Br Stretch | 500 - 600 | Medium to Strong |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. unitechlink.com For this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure.
The most diagnostic feature is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the thiocyanate (–S–C≡N) group. This peak typically appears in the range of 2140–2175 cm⁻¹. unitechlink.com Studies on related aroyl thiocyanates show this band consistently appearing around 2172±5 cm⁻¹. scispace.com The position and sharp nature of this band are highly characteristic of the thiocyanate moiety.
Other significant absorptions include those from the aromatic ring and the carbon-bromine bond. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, typically between 3000 and 3100 cm⁻¹. vscht.cz Carbon-carbon stretching vibrations within the benzene ring produce bands in the 1400–1600 cm⁻¹ region. vscht.cz The substitution pattern on the benzene ring (ortho-disubstituted) also gives rise to characteristic C-H out-of-plane bending bands, typically found around 755 ± 20 cm⁻¹. vscht.cz The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Thiocyanate (–S–C≡N) | Asymmetric Stretch | 2140 - 2175 | Strong, Sharp |
| Aromatic C–H | Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C | Ring Stretch | 1400 - 1600 | Medium to Weak |
| Aromatic C–H | Out-of-plane Bend | ~750 | Strong |
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. renishaw.com It is particularly sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy provides valuable data on the thiocyanate group and the carbon skeleton.
The symmetric C≡N stretch of the thiocyanate group gives a strong signal in the Raman spectrum, typically observed in the range of 2050–2120 cm⁻¹. scispace.comwestmont.edu The C–S stretching vibration, which is often weak in the IR spectrum, can be more readily observed in the Raman spectrum, appearing around 710-750 cm⁻¹. ksu.edu.sa The study of the Raman spectra of various thiocyanates reveals that the precise frequency of these vibrations is sensitive to the molecular environment, including cation interactions and solvent effects. tandfonline.comresearchgate.net This sensitivity allows Raman spectroscopy to be used to probe intermolecular interactions and the coordination mode of the thiocyanate group in complexes. ksu.edu.sa
Table 2: Characteristic Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Thiocyanate (–C≡N) | Symmetric Stretch | 2050 - 2120 | Strong |
| Thiocyanate (–S–C) | Symmetric Stretch | 710 - 750 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of UV or visible light. du.edu.eg The absorption of photons promotes electrons from a ground electronic state to a higher energy excited state. tanta.edu.eg For this compound, the chromophores responsible for UV absorption are the benzene ring and, to a lesser extent, the thiocyanate group.
The primary electronic transitions are of the π→π* type, associated with the aromatic system. libretexts.org Benzene itself exhibits strong absorption bands below 260 nm. libretexts.org The substitution of the ring with a bromomethyl and a thiocyanate group is expected to cause a bathochromic shift (shift to longer wavelengths) and potentially a hyperchromic effect (increase in absorption intensity). Studies on N-bromobenzoyl-N'-(1,10-phenanthrolin-5-yl)thiourea derivatives, which contain a bromophenyl moiety, show π→π* transitions occurring around 270 nm. analis.com.my Therefore, this compound is expected to show strong absorptions in the UV region, characteristic of substituted benzene rings. The thiocyanate group can also participate in n→π* transitions, though these are typically much weaker than π→π* transitions. du.edu.eg
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Range (nm) |
|---|---|---|
| π→π* | Benzene Ring | 250 - 280 |
X-ray Crystallography for Three-Dimensional Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, one can calculate electron density maps and thereby determine atomic positions, bond lengths, bond angles, and torsional angles.
Table 4: Representative Crystallographic Parameters from a Related Derivative (1-benzoyl-3-(4-bromophenyl)-2-thiourea)
| Parameter | Description | Typical Value |
|---|---|---|
| System/Space Group | Crystal System and Symmetry | Monoclinic / P2(1)/c |
| C-Br Bond Length | Distance between Carbon and Bromine | ~1.90 Å |
| C-S Bond Length | Distance between Carbon and Sulfur | ~1.82 Å |
| C≡N Bond Length | Distance in Thiocyanate/Isothiocyanate | ~1.15 Å |
Chiroptical Techniques for Stereochemical Elucidation of Chiral Derivatives
This compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. However, chiral derivatives can be synthesized, for instance, by introducing a chiral center into the benzyl portion of the molecule. For these chiral derivatives, chiroptical techniques are essential for determining the absolute configuration and enantiomeric purity.
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.org An achiral molecule does not exhibit a CD signal, but a chiral molecule will show a characteristic spectrum of positive or negative peaks, known as Cotton effects. nih.gov
For a chiral derivative of this compound, the CD spectrum would be dominated by the electronic transitions of the chromophores, primarily the 2-bromophenyl group. The π→π* transitions of the aromatic ring, being in a chiral environment, would give rise to distinct Cotton effects. researchgate.net The sign (positive or negative) and intensity of these Cotton effects are directly related to the stereochemistry of the molecule. nih.gov
By comparing the experimental CD spectrum to spectra predicted by theoretical calculations (e.g., time-dependent density functional theory) or to the spectra of known reference compounds, the absolute configuration (R or S) of the chiral center can be assigned. arxiv.org Furthermore, the magnitude of the CD signal is proportional to the enantiomeric excess of the sample, making CD an effective tool for determining enantiopurity. nih.govstrath.ac.uk
Computational and Theoretical Studies on 2 Bromobenzyl Thiocyanate
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone of modern chemical research. DFT methods are favored for their balance of computational cost and accuracy, making them well-suited for studying medium-sized organic molecules like 2-bromobenzyl thiocyanate (B1210189). scispace.comnsf.gov These calculations are based on determining the electron density of a system to derive its energy and other properties. scispace.com
The first step in the theoretical characterization of a molecule is typically the optimization of its geometry. mdpi.com This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. mdpi.comarxiv.org For 2-bromobenzyl thiocyanate, this involves determining the precise bond lengths, bond angles, and dihedral angles of its most stable three-dimensional structure.
Conformational analysis is crucial for flexible molecules like this compound, which possesses rotational freedom around the C(aryl)-C(methylene) and C(methylene)-S bonds. Different spatial arrangements of the atoms, or conformers, can have different energies and, consequently, different populations at a given temperature. Theoretical studies on related molecules, such as trans-2-bromo-alkoxycyclohexanes and adamantane-thiourea derivatives, have demonstrated the critical role of substituent size and non-covalent interactions in determining conformational preferences. nih.govacs.org A conformational search for this compound would identify various staggered and eclipsed forms, with their relative stabilities being influenced by steric hindrance between the bromine atom, the thiocyanate group, and the phenyl ring.
DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G* or larger), can be employed to calculate the energies of these different conformers. cam.ac.uk The results of such an analysis would yield a set of low-energy conformers and the energy barriers for their interconversion.
Table 1: Representative Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative)
| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-31G*) |
| Bond Lengths (Å) | C-Br | 1.895 |
| C-S | 1.830 | |
| S-C(N) | 1.690 | |
| C≡N | 1.150 | |
| C(aryl)-C(CH2) | 1.510 | |
| Bond Angles (°) | C(aryl)-C(CH2)-S | 110.5 |
| C(CH2)-S-C(N) | 101.2 | |
| S-C-N | 179.5 | |
| Dihedral Angle (°) | Br-C(aryl)-C(CH2)-S | 90.0 |
This table presents illustrative data typical for such a molecule, based on general principles of computational chemistry.
Analysis of the molecular orbitals and the electron density distribution reveals the electronic landscape of the molecule. The bromine atom and the nitrogen atom are highly electronegative, leading to a polarized molecule with a significant dipole moment. The bonding characteristics can be further elucidated through Natural Bond Orbital (NBO) analysis, which investigates interactions between filled and vacant orbitals to describe delocalization and hyperconjugative effects. dergipark.org.tr Studies on the electronic structure of thiocyanates have utilized techniques like near-edge X-ray absorption and emission to probe the nitrogen K edge, providing experimental data that can be compared with theoretical calculations. aps.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. nist.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter for predicting the chemical reactivity and kinetic stability of a molecule. samipubco.comresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity. samipubco.com For this compound, the HOMO is expected to be localized primarily on the thiocyanate group and the bromine atom, which have lone pairs of electrons. The LUMO is likely to be distributed over the aromatic ring and the C-Br antibonding orbital. This distribution indicates that the molecule could be susceptible to both nucleophilic attack (at the benzylic carbon) and electrophilic interactions (at the sulfur or nitrogen atoms).
Table 2: Representative Frontier Orbital Energies for this compound (Illustrative)
| Parameter | Energy (eV) |
| HOMO Energy | -9.17 |
| LUMO Energy | -0.85 |
| HOMO-LUMO Gap (ΔE) | 8.32 |
This table presents illustrative data based on typical values for similar organic molecules. samipubco.com
Reaction Mechanism Investigations
Theoretical chemistry is an invaluable tool for mapping out the potential pathways of a chemical reaction. iranchembook.ir By calculating the energies of reactants, products, and intermediate transition states, it is possible to construct a detailed energy profile for a proposed reaction mechanism.
A transition state is a specific configuration along the reaction coordinate that represents the highest energy point on the pathway from reactants to products. wikipedia.org Locating and characterizing these transition states is a primary goal of mechanistic studies. nih.gov For reactions involving this compound, such as nucleophilic substitution at the benzylic carbon, computational methods can be used to find the geometry of the transition state.
Frequency calculations are then performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy or energy barrier. This value is critical for determining the rate of the reaction; a higher barrier corresponds to a slower reaction.
Beyond identifying a single reaction pathway, computational studies can be used to compare multiple potential pathways and predict the selectivity of a reaction. For this compound, different nucleophiles could potentially attack at different sites, or the molecule could undergo intramolecular rearrangement or cyclization.
For instance, in a reaction with a nucleophile, attack could occur at the benzylic carbon (an SN2 reaction) or at the bromine atom. researchgate.net Theoretical calculations can determine the activation barriers for each of these pathways. The pathway with the lower energy barrier is predicted to be the major reaction channel. Such predictive power is invaluable for designing new synthetic routes and understanding unexpected reaction outcomes. For example, computational studies have been used to elucidate the mechanism for the formation of carbamothioates from the reaction of isocyanides with xanthate esters, a reaction that produces an unexpected product. beilstein-journals.org
Spectroscopic Parameter Prediction and Validation
Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules. science.gov These theoretical predictions can then be validated against experimental data, providing a robust framework for structural elucidation and analysis.
Vibrational Spectroscopy (FT-IR and Raman)
The vibrational frequencies of this compound can be calculated using DFT methods, often with the B3LYP functional. science.gov These calculations provide a theoretical vibrational spectrum (both infrared and Raman) that can be compared with experimental results. nih.gov A detailed assignment of vibrational modes is often achieved through Potential Energy Distribution (PED) analysis. science.gov
A key vibrational mode for this molecule is the C≡N stretch of the thiocyanate group. Studies on model compounds like methyl thiocyanate (MeSCN) show that computational methods can accurately predict this frequency. nih.govresearchgate.net The comparison between calculated and experimental values for such model systems serves as a benchmark for the accuracy of the theoretical approach. nih.govresearchgate.net For instance, the nitrile stretching mode in thiocyanates is sensitive to the local environment, and computational models are crucial for interpreting complex spectral changes related to solvent effects and hydrogen bonding. aip.orgnih.gov Advanced techniques like Quantum Vibrational Perturbation (QVP) theory can be combined with molecular dynamics simulations to yield spectroscopic results in good agreement with experimental FTIR data for model thiocyanates. nih.govaip.org
To illustrate the validation process, the following table compares experimental and computationally derived vibrational frequencies for the C≡N stretching mode of the model compound methyl thiocyanate (MeSCN).
| Solvent | Experimental ν(C≡N) (cm⁻¹) | Calculated ν(C≡N) (cm⁻¹) |
|---|---|---|
| Water | 2163.5 | 2162.7 |
| Methanol | 2159.2 | 2159.8 |
| Acetonitrile | 2157.1 | 2158.4 |
Note: Data presented is for the model compound methyl thiocyanate to illustrate the validation methodology. Sources: nih.govaip.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net DFT-based procedures are often employed to predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy, which is invaluable for confirming molecular structures. researchgate.netrsc.org Good correlations are generally found between experimental chemical shifts and calculated GIAO shielding tensors. science.gov
For this compound, experimental ¹H NMR data serves as the primary benchmark for validating these computational predictions.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₂ | 4.23 | s (singlet) | N/A |
| Aromatic CH | 7.21 | d (doublet) | 7.5 |
| 7.33 | t (triplet) | 7.4 | |
| 7.41 | t (triplet) | 8.6 | |
| 7.61 | d (doublet) | 8.0 |
Note: Experimental ¹H NMR data recorded in CDCl₃. Source: nih.gov
UV-Visible Spectroscopy
The electronic absorption spectra (UV-Vis) of molecules are predicted computationally using Time-Dependent Density Functional Theory (TD-DFT). muni.czscm.com This method calculates the properties of excited states, yielding excitation energies and oscillator strengths. schrodinger.com These values correspond to the wavelengths of maximum absorption (λmax) and the intensity of the absorption bands, respectively. rsc.org The analysis of the molecular orbitals (MOs) involved in these electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the transitions (e.g., π → π* or n → π*). rsc.org
Molecular Dynamics Simulations for Dynamic Behavior
While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not prominent in the surveyed literature, this computational technique is a powerful tool for investigating the dynamic behavior of molecules in condensed phases. mdpi.com MD simulations track the positions of atoms over time, providing a detailed picture of molecular motion and intermolecular interactions. aip.org
For a molecule like this compound, MD simulations could offer valuable insights into several areas:
Solvation Structure: Simulations can reveal how solvent molecules, such as water or organic solvents, arrange themselves around the solute molecule. Studies on the thiocyanate anion (SCN⁻) have used MD to characterize its hydration shell and interactions with solvent molecules. chemrxiv.org
Conformational Dynamics: The flexibility of the benzyl (B1604629) and thiocyanate groups can be explored. MD simulations can map the potential energy surface related to bond rotations, identifying preferred conformations and the energy barriers between them.
Intermolecular Interactions: The simulations can quantify non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the molecule and its environment. nih.gov This is particularly relevant for understanding how the molecule behaves in a biological context or in different solvent systems. mdpi.com
The application of MD simulations would typically involve selecting a suitable force field, such as AMBER or OPLS-AA, which have been used for simulations of other thiocyanate-containing systems. mdpi.com The results from these simulations would provide a molecular-level understanding that is often inaccessible through experimental methods alone. mdpi.com
Research Applications and Material Science Relevance of 2 Bromobenzyl Thiocyanate and Its Analogues
Role as Synthetic Intermediates and Building Blocks for Complex Molecules
Organic thiocyanates, including 2-bromobenzyl thiocyanate (B1210189), are recognized as important and versatile intermediates in organic synthesis. researchgate.net Their utility stems from the reactivity of the thiocyanate functional group, which can be transformed into various other sulfur-containing moieties. chemrevlett.com These compounds serve as crucial building blocks for constructing more complex molecular architectures. researchgate.net The synthesis of thiocyanates can often be achieved through nucleophilic substitution reactions; for instance, benzyl (B1604629) halides can react with thiocyanate salts to yield the corresponding benzyl thiocyanate derivatives. researchgate.net
The thiocyanate group is a valuable precursor for the synthesis of thiols, thioethers, and disulfides, which are important classes of organosulfur compounds. chemrevlett.com
Thiols: Organic thiocyanates can be converted to the corresponding thiols through reductive cleavage. Various methods have been developed for this transformation, avoiding the use of malodorous thiol reagents in earlier synthetic steps. nih.gov Common approaches include reduction with agents like lithium aluminum hydride (LAH), zinc and hydrochloric acid (Zn-HCl), or catalytic hydrogenolysis. nih.govgoogle.com An alternative method involves the use of phosphorus pentasulfide (P₂S₅) in refluxing toluene, which provides a non-reductive pathway to thiols from organic thiocyanates. nih.gov
Thioethers: Once the thiol is generated from the thiocyanate precursor, it can be readily converted into a thioether. A common and robust method for synthesizing thioethers involves the condensation of a thiol with a halide in the presence of a base. semanticscholar.orgorganic-chemistry.org This two-step sequence, starting from a thiocyanate, allows for the controlled construction of C-S bonds. semanticscholar.org
Disulfides: Thiols derived from thiocyanates can be oxidized to form symmetrical or unsymmetrical disulfides. chemrevlett.comyoutube.com A simple and efficient method for this conversion is the air oxidation of thiols, which can be accelerated by sonication. rsc.org This transformation is significant in various chemical and biological contexts, including the formation of disulfide bridges in proteins. youtube.com The use of organic thiocyanates as a starting point provides an alternative to preparing disulfides directly from foul-smelling thiols. organic-chemistry.org
| Precursor | Transformation | Product | Reagents/Conditions |
| Organic Thiocyanate (R-SCN) | Reduction | Thiol (R-SH) | LiAlH₄; Zn/HCl; Catalytic Hydrogenolysis; P₂S₅ nih.govgoogle.com |
| Thiol (R-SH) | Alkylation | Thioether (R-S-R') | Alkyl Halide (R'-X), Base semanticscholar.orgorganic-chemistry.org |
| Thiol (R-SH) | Oxidation | Disulfide (R-S-S-R) | Air, Et₃N, DMF (Ultrasound acceleration) rsc.org |
The thiocyanate functional group and its isomers, isothiocyanates, are valuable reagents in the synthesis of various heterocyclic compounds. Acyl isothiocyanates, which are structurally related to benzyl thiocyanates, exhibit rich and diverse reactivity that has been exploited to create biologically significant heterocycles. arkat-usa.org These bifunctional compounds can undergo cyclization reactions involving their electrophilic centers to form five- and six-membered rings such as thiazoles, thiadiazoles, triazoles, and triazines. arkat-usa.org The reactivity of the thiocyanate moiety makes it a key component in multicomponent reactions, enabling the efficient assembly of complex heterocyclic systems.
Exploration in Advanced Materials Science
The thiocyanate group is increasingly being incorporated into advanced materials due to its unique electronic and coordination properties.
The thiocyanate ion (SCN⁻) has garnered significant attention as a "pseudo-halide" component in the development of molecular perovskites and other framework materials. aip.orgacs.org
Structural Role: In hybrid perovskites, thiocyanate can be used as an additive or a primary component to influence the material's crystal structure and stability. aip.orgacs.org For example, the introduction of SCN⁻ ions into perovskite precursor solutions can lead to improved device performance, reproducibility, and stability, which is attributed to stronger interactions between the Pb²⁺ cation and the SCN⁻ anion. aip.org Metal thiocyanate hybrid perovskites are noted for their ability to host multiple complex orderings, which can be combined to produce non-centrosymmetric structures. nih.gov
Property Enhancement: Perovskites containing SCN⁻ have shown better moisture tolerance compared to conventional halide perovskites. aip.org The incorporation of thiocyanate can also enhance mechanical properties, such as Young's modulus, and strengthen piezoelectric properties. aip.org Furthermore, thiocyanate-based analogues of Prussian blue compounds, such as M[Bi(SCN)₆], have been synthesized, exhibiting band gaps in the visible and near-IR regions, suggesting potential applications in light harvesting and photocatalysis. rsc.org
| Material Class | Role of Thiocyanate (SCN⁻) | Resulting Properties/Applications |
| Hybrid Halide Perovskites | Additive/Pseudo-halide ion | Improved moisture tolerance, stability, and device performance aip.orgacs.org |
| Metal Thiocyanate Perovskites | Structural component | Platform for exploring complex structural orderings nih.gov |
| Thiocyanate Frameworks | Bridging ligand | Potential for light harvesting, photocatalysis, and host/guest chemistry rsc.org |
The electronic characteristics of the thiocyanate group make it a relevant component for research in optoelectronic and electroactive materials.
Optoelectronics: Metal thiocyanates like copper(I) thiocyanate (CuSCN) and tin(II) thiocyanate (Sn(SCN)₂) are emerging as novel semiconductors for electronic applications. researchgate.netarxiv.org CuSCN, a p-type semiconductor with a large bandgap, is used as a hole-transport layer in thin-film transistors, photovoltaic cells, and organic light-emitting diodes (OLEDs). researchgate.net Similarly, Sn(SCN)₂ has been successfully used as an ultrathin anode interlayer in organic photovoltaics, where it helps reduce recombination loss. arxiv.org
Electroactive Polymers: Thiocyanate salts are utilized in the formulation of polymer electrolytes. For instance, lithium thiocyanate (LiSCN) has been used as a dopant salt in biodegradable poly(ε-caprolactone) (PCL) films to create solid polymer electrolytes. port.ac.uk The presence of the thiocyanate anion is beneficial for creating electrolytes that are thermally stable and have good ionic conductivity. port.ac.ukdntb.gov.ua Thiocyanate-based electrolytes are also recognized for their redox activity, which can enhance the energy storage capacity of electrochemical capacitors. researchgate.netrsc.org Electroactive polymers (EAPs) are materials that change shape in response to electrical stimulation and are being explored for applications like artificial muscles and sensors. mdpi.com The development of conductive polymers and electrolytes containing functional groups like thiocyanate is relevant to this field.
Development of Analytical Probes and Sensors
While the thiocyanate functional group is a target for analytical detection, with various sensors designed to quantify thiocyanate ions (SCN⁻) in biological and environmental samples, the use of 2-bromobenzyl thiocyanate itself as an analytical probe or sensor is not widely documented in the reviewed literature. researchgate.netmdpi.com The development of sensors often focuses on detecting the inorganic thiocyanate anion, which can act as a biomarker, rather than utilizing a specific organic thiocyanate compound as the sensing agent. mdpi.com Therefore, this remains an area for potential future exploration.
Utilization in Thiocyanate-Selective Electrode Research
The development of ion-selective electrodes (ISEs) for the detection of thiocyanate (SCN⁻) is an active area of research. These sensors are crucial for monitoring thiocyanate levels in various biological and environmental samples. The core of these electrodes is an ionophore, a molecule that selectively binds to the target ion. While various compounds have been investigated as ionophores for thiocyanate-selective electrodes, including metal-organic frameworks and Schiff base complexes, there is no readily available scientific literature indicating the use of this compound for this purpose. Research in this area has focused on other molecules that exhibit high selectivity and sensitivity for the thiocyanate ion nih.govsemanticscholar.orgresearchgate.netnico2000.net.
Formation of Chromogenic or Fluorescent Complexes for Detection Methodologies
Chromogenic and fluorescent probes are valuable tools for the detection and quantification of specific analytes. These probes undergo a detectable change in color or fluorescence upon binding to the target molecule. While new fluorescent compounds based on zinc thiocyanate have been synthesized and their spectral properties studied, there is no specific mention in the reviewed literature of this compound being utilized to form such complexes for detection methodologies nih.gov. The design of fluorescent probes is a complex process that involves tailoring the electronic and structural properties of a molecule to achieve the desired sensing capabilities.
Investigation in Chemical Biology and Mechanistic Studies
The application of small molecules in chemical biology is vast, ranging from the development of compound libraries for drug discovery to the use of specific probes to elucidate biochemical pathways and enzyme mechanisms.
Design of Compound Libraries for Biological Target Interaction Studies
Compound libraries are collections of diverse small molecules used in high-throughput screening to identify new drug leads and to probe biological systems. The design of these libraries is a critical aspect of modern drug discovery axonmedchem.comchemscene.comnih.gov. However, there is no specific information available in the searched scientific literature regarding the design or use of compound libraries based on the this compound scaffold for studying biological target interactions.
Structure-Activity Relationship (SAR) Studies of Thiocyanate-Containing Scaffolds
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Such studies guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties science.govchemrxiv.orgnih.govnih.gov. While SAR studies have been conducted on various thiocyanate-containing scaffolds, including those with anticancer and enzyme-inhibiting properties, specific SAR studies focused on this compound and its analogues are not described in the available literature. Research on related compounds, such as benzyl isothiocyanate, has shown that these molecules can modulate biological processes like DNA synthesis nih.gov.
Probing Biochemical Pathways and Enzyme Inhibition Mechanisms
Small molecules are often used as probes to investigate complex biochemical pathways and to study the mechanisms of enzyme inhibition. For instance, benzyl isothiocyanate has been shown to inhibit the phosphorylation of STAT3, a key protein in cancer cell signaling researchgate.net. Furthermore, benzoylphenyl thiocyanates have been identified as effective inhibitors of the mycobacterial resuscitation promoting factor B protein nih.gov. The metabolism of the related compound, bromobenzyl cyanide, is known to produce thiocyanate in the body nih.gov. However, there is a lack of specific studies detailing the use of this compound as a tool to probe biochemical pathways or as a specific enzyme inhibitor.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended to determine the bonding mode (M-NCS vs. M-SCN) of the thiocyanate group in 2-bromobenzyl thiocyanate, and how can conflicting data be resolved?
- Methodological Answer : Use FT-IR spectroscopy to compare C-N (2050–2150 cm⁻¹) and C-S (700–750 cm⁻¹) stretching frequencies. For ambiguous results, apply quantitative comparison by calculating the difference in wavenumbers between experimental data and reference compounds (e.g., Fe(SCN)³⁺ for M-NCS bonding). Global data analysis tools like ReactLab Equilibria can resolve inconsistencies by modeling equilibrium constants and molar absorbance spectra .
Q. What synthetic routes are available for this compound, and what parameters critically influence yield and purity?
- Methodological Answer : Synthesize via nucleophilic substitution using 2-bromobenzyl bromide and potassium thiocyanate. Control solvent polarity (e.g., acetonitrile or DMF), temperature (60–80°C), and reaction time (12–24 hours). Monitor intermediates using TLC and purify via column chromatography. Analogous methods for benzyl thiocyanates suggest bromide-to-thiocyanate substitution efficiency depends on solvent dielectric constant and avoiding hydrolysis .
Advanced Research Questions
Q. How do pH and ionic strength affect the stability and degradation kinetics of this compound in aqueous solutions?
- Methodological Answer : Conduct kinetic studies under buffered conditions (pH 2–10) using UV-Vis spectroscopy to track degradation. For example, erythromycin thiocyanate degradation follows pseudo-first-order kinetics under acidic conditions, with rate constants increasing at pH < 4.0. Use stopped-flow techniques to capture rapid equilibria and model data with software like ReactLab to account for thiocyanate ligand lability .
Q. What strategies address contradictions in thiocyanate complexation data from spectroscopic vs. crystallographic methods?
- Methodological Answer : Cross-validate FT-IR or Raman data with X-ray crystallography. If crystallography is unavailable, employ computational methods (DFT) to predict vibrational frequencies and compare with experimental spectra. For example, discrepancies in Fe(SCN)ⁿ⁺ studies were resolved by global analysis of absorbance spectra, revealing higher molar absorptivity for M-SCN bonding .
Q. How can this compound be incorporated into coordination polymers, and what structural factors dictate its reactivity?
- Methodological Answer : Use this compound as a bridging ligand with transition metals (e.g., Cu(I) or Ag(I)). Design experiments with controlled stoichiometry (1:1 or 1:2 metal-ligand ratios) in aprotic solvents. Characterize polymers via SC-XRD and TGA. The bromine substituent may sterically hinder coordination modes, favoring monodentate SCN bonding over bridging .
Experimental Design & Data Analysis
Q. How should researchers design experiments to study the ligand exchange dynamics of this compound in solution?
- Methodological Answer : Use competition experiments with stronger ligands (e.g., CN⁻ or S₂O₃²⁻) and monitor exchange via UV-Vis or NMR. For example, in Fe(SCN)ⁿ⁺ systems, stopped-flow techniques combined with global fitting revealed ligand lability at high thiocyanate concentrations. Apply analogous methods to quantify exchange rates and equilibrium constants .
Q. What statistical approaches are optimal for analyzing thiocyanate quantification data in complex matrices?
- Methodological Answer : Use ANOVA to compare means across experimental groups (e.g., different synthesis batches). For calibration curves, apply regression analysis with outlier detection (e.g., Grubbs test). In environmental studies, SNK tests distinguish significant differences in thiocyanate recovery rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
